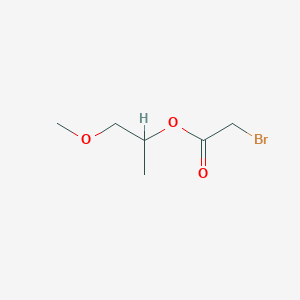![molecular formula C13H23N3O2 B13986606 tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)
tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified using techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic applications .
Medicine
In medicine, this compound is explored for its potential to treat various diseases. Its ability to interact with specific biological targets makes it a promising lead compound in drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science .
Mécanisme D'action
The mechanism of action of tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-amino-1-benzyl-2,2-dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
- tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Uniqueness
tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate stands out due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination provides unique reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C13H23N3O2 |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
tert-butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate |
InChI |
InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-8-5-13(6-9-16)4-7-15-10(13)14/h4-9H2,1-3H3,(H2,14,15) |
Clé InChI |
FBVLTJAOQVQENQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CCN=C2N)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



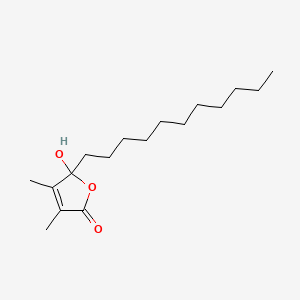

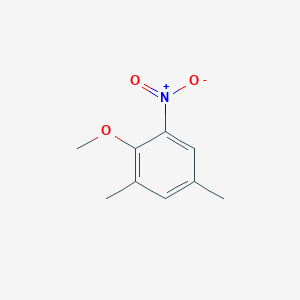
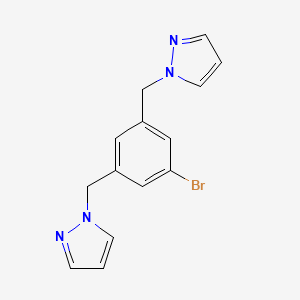
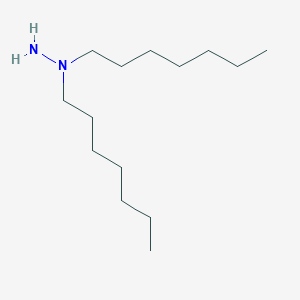


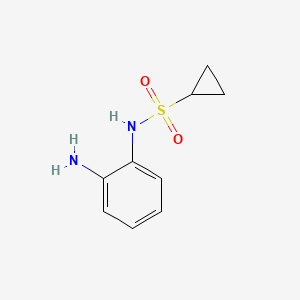
![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)



